molecular formula C11H11ClN2O3 B8406452 2-Chloro-4,6,7-trimethoxyquinazoline

2-Chloro-4,6,7-trimethoxyquinazoline

Cat. No. B8406452
M. Wt: 254.67 g/mol
InChI Key: DJGBNRINDNQIGL-UHFFFAOYSA-N
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Patent
US06156758

Procedure details

Sodium methoxide (0.12 g, 2.2 mmole) was added to a solution of 2,4-dichloro-6,7-dimethoxyquinazoline (0.52 g, 2 mmol) in methanol (20 mL) at 25° C. The mixture was stirred at 25° C. for 12 h and was concentrated in vacuo to give a white solid residue. Purification of the residue by flash column chromatography (gradient elution 30 to 60% EtOAc/hexanes) provided the title compound (0.51 g, quantitative yield): TLC (Rf =0.50; CH2Cl2); 1H NMR (CDCl3) δ 7.33 (s, 1H), 7.21 (s, 1H), 4.20 (s, 3H), 4.01 (s, 6H); 13C NMR (CDCl3) δ 166.9, 156.1, 154.3, 149.8, 149.5, 109.0, 106.2, 101.4, 56.4, 56.3, 55.0; HRMS (FAB) m/z 255.0531 (M+H)+ (C11H11N2O3Cl requires 255.0536); Anal. (C11H11N2O3Cl·1/2H2O·1/4CH3OH) C, H, N.
Name
Sodium methoxide
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[Cl:4][C:5]1[N:14]=[C:13](Cl)[C:12]2[C:7](=[CH:8][C:9]([O:18][CH3:19])=[C:10]([O:16][CH3:17])[CH:11]=2)[N:6]=1>CO>[Cl:4][C:5]1[N:14]=[C:13]([O:2][CH3:1])[C:12]2[C:7](=[CH:8][C:9]([O:18][CH3:19])=[C:10]([O:16][CH3:17])[CH:11]=2)[N:6]=1 |f:0.1|

Inputs

Step One
Name
Sodium methoxide
Quantity
0.12 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0.52 g
Type
reactant
Smiles
ClC1=NC2=CC(=C(C=C2C(=N1)Cl)OC)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white solid residue
CUSTOM
Type
CUSTOM
Details
Purification of the residue
WASH
Type
WASH
Details
by flash column chromatography (gradient elution 30 to 60% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=NC2=CC(=C(C=C2C(=N1)OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.51 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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